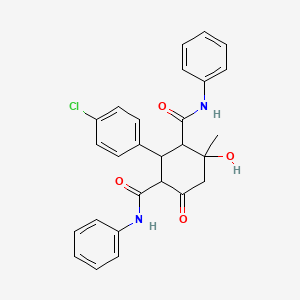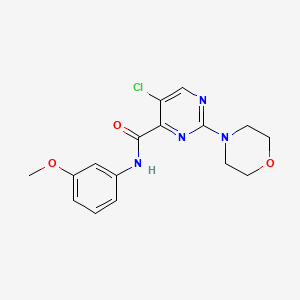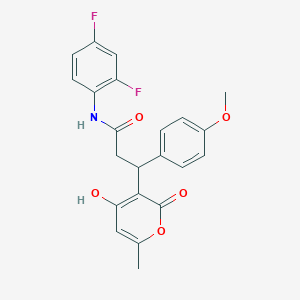![molecular formula C21H22N2O4S B11050495 7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)
7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide: is a complex heterocyclic compound. Let’s break down its structure:
- It contains a thiazole ring (a five-membered ring with three carbon, one sulfur, and one nitrogen atom) fused with a quinoline ring .
- The compound exhibits aromaticity due to the delocalization of π-electrons in the thiazole ring.
- Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
Chemical Reactions Analysis
The compound may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified substituents or altered aromaticity.
Scientific Research Applications
Medicine: Investigate its antimicrobial, antiviral, or antitumor properties.
Chemistry: Explore its reactivity and potential as a building block for novel compounds.
Industry: Assess its use in dyes, biocides, or chemical accelerators.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness within the thiazole-quinoline hybrid class. Similar compounds include sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin .
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methyl-2-oxo-N-(2-phenoxyethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide |
InChI |
InChI=1S/C21H22N2O4S/c1-15-12-20(24)23-10-5-6-16-13-18(14-19(15)21(16)23)28(25,26)22-9-11-27-17-7-3-2-4-8-17/h2-4,7-8,12-14,22H,5-6,9-11H2,1H3 |
InChI Key |
QILJHZDBVNYWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050441.png)
![N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11050444.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)

![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
